Evidence 1 – Lipophilicity Gradient: 2-(3-Bromophenyl)morpholine Has a Measurably Lower logP Than the N-Aryl Isomer 4-(3-Bromophenyl)morpholine
2-(3-Bromophenyl)morpholine displays a computed logP of 2.11–2.44 , while the N-aryl isomer 4-(3-bromophenyl)morpholine records a logP of 2.63 [1]. This ~0.2–0.5 logP unit decrease corresponds to an approximately 1.6–3.2× reduction in lipophilicity, indicating that the 2-(3-bromophenyl) compound will partition less into lipid membranes and may exhibit lower CNS penetration or nonspecific protein binding in screening cascades. For investigators requiring a brominated morpholine scaffold with reduced lipophilicity to avoid hERG or phospholipidosis liabilities, 2-(3-bromophenyl)morpholine provides a quantitative advantage over the N-aryl meta-bromo isomer.
| Evidence Dimension | Lipophilicity (XLogP3 / ACD/LogP) |
|---|---|
| Target Compound Data | LogP = 2.11 (Leyan) / 2.43880 (BOC Sciences computed) |
| Comparator Or Baseline | 4-(3-Bromophenyl)morpholine (CAS 197846-82-5): LogP = 2.631542 (ChemBase) |
| Quantified Difference | ΔLogP ≈ 0.2–0.5 (target less lipophilic) |
| Conditions | Computed/predicted XLogP3 and ACD/LogP values from independent vendor and database entries. |
Why This Matters
A ΔLogP of 0.3 can alter predicted CNS MPO score by ≥0.3 points, directly influencing lead selection decisions in CNS and peripheral drug discovery programs.
- [1] ChemBase. 4-(3-Bromophenyl)morpholine: LogP 2.631542. View Source
